EGFR Kinase Inhibitory Potency: Hydrazone/Triazole Derivatives of 6-Hydrazinylquinazoline vs. Erlotinib
In a head-to-head study, novel hydrazonoquinazolines and triazoloquinazolines synthesized from 6-hydrazinylquinazoline precursors were evaluated for EGFR kinase inhibition alongside the clinical EGFR inhibitor erlotinib. Compound 5b, a triazoloquinazoline derived from the 6-hydrazinyl scaffold, inhibited EGFR with an IC₅₀ of 0.66 μM, while compound 4b, a hydrazonoquinazoline, achieved an IC₅₀ of 0.80 μM. By comparison, erlotinib exhibited an IC₅₀ range of 7.52–16.02 μM in the same assay panel [1]. This represents an 11.4-fold improvement in potency for the 6-hydrazinyl-derived triazole over erlotinib.
| Evidence Dimension | EGFR kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 5b (triazoloquinazoline): IC₅₀ = 0.66 μM; Compound 4b (hydrazonoquinazoline): IC₅₀ = 0.80 μM |
| Comparator Or Baseline | Erlotinib: IC₅₀ range = 7.52–16.02 μM |
| Quantified Difference | Compound 5b shows an 11.4-fold improvement over erlotinib (midpoint ~11.77 μM). |
| Conditions | In vitro EGFR kinase inhibition assay; erlotinib-sensitive cancer cell lines. |
Why This Matters
This demonstrates that 6-hydrazinylquinazoline-derived compounds can achieve low-micromolar EGFR inhibition superior to a frontline clinical agent, validating the scaffold for oncology programs targeting resistant or aggressive cancers.
- [1] El-Malah, A., Malebari, A. M., Khayyat, A. N., Mohammad, K. A., Gineinah, M. M., & Mahmoud, Z. (2024). Design, synthesis, and antiproliferative activities of novel substituted hydrazone/triazolo-linked quinazoline derivatives. Journal of Molecular Structure, 1305, 137822. doi:10.1016/j.molstruc.2024.137822. View Source
